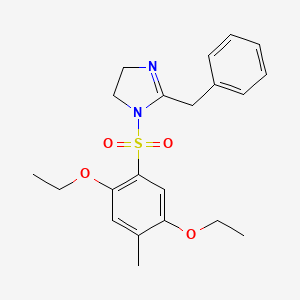
2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole, also known as BDBM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BDBM belongs to the class of imidazole derivatives, which are known to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
作用机制
The exact mechanism of action of 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
In inflammation research, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been shown to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has also been found to inhibit the NF-κB pathway, as mentioned earlier.
In neurological disorder research, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has also been found to inhibit the JNK pathway, which is involved in neuronal death.
Biochemical and Physiological Effects
2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been found to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In macrophages, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of arthritis and colitis, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been found to reduce the severity of inflammation and tissue damage. In animal models of Parkinson's disease and Alzheimer's disease, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been found to have neuroprotective effects, including the reduction of reactive oxygen species and prevention of neuronal death.
实验室实验的优点和局限性
One advantage of using 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole in lab experiments is its relatively high purity and stability, which allows for accurate and reproducible results. 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole is also relatively easy to synthesize, which makes it accessible to researchers. One limitation of using 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole in lab experiments is its potential toxicity, which requires careful handling and monitoring. 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole may also have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole. One direction is to investigate its potential use as a chemotherapeutic agent in various cancer types, including those that are resistant to current therapies. Another direction is to explore its potential use as a neuroprotective agent in various neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to elucidate the exact mechanism of action of 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole and its potential off-target effects.
合成方法
The synthesis of 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with benzylamine in the presence of sodium bicarbonate. The resulting product is then treated with imidazole in ethanol to yield 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
科学研究应用
2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been shown to inhibit the growth of multiple cancer cell lines, including breast, lung, and colon cancer cells. 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use as a chemotherapeutic agent.
In inflammation research, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has also been found to reduce the severity of inflammation in animal models of arthritis and colitis.
In neurological disorder research, 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been found to reduce the production of reactive oxygen species and prevent neuronal death, suggesting its potential use as a neuroprotective agent.
属性
IUPAC Name |
2-benzyl-1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-26-18-15-20(19(27-5-2)13-16(18)3)28(24,25)23-12-11-22-21(23)14-17-9-7-6-8-10-17/h6-10,13,15H,4-5,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQYXBGNCBRINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2934073.png)
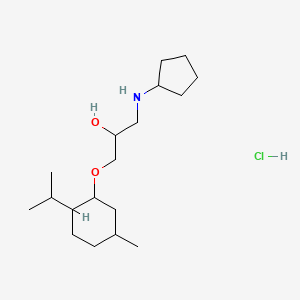

![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)
![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)
![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)
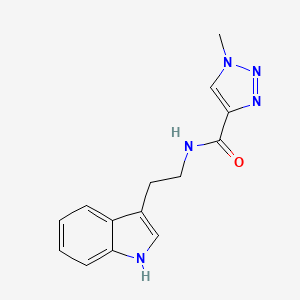

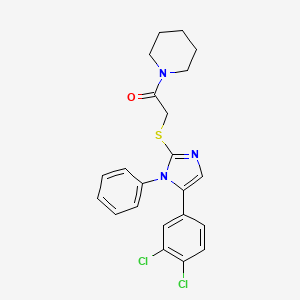
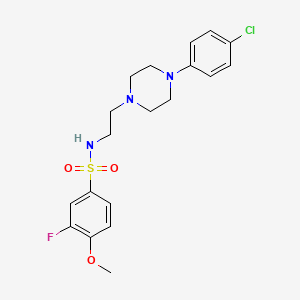
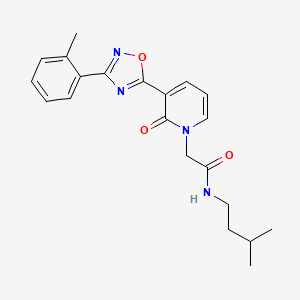
![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole](/img/structure/B2934091.png)

![3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934095.png)